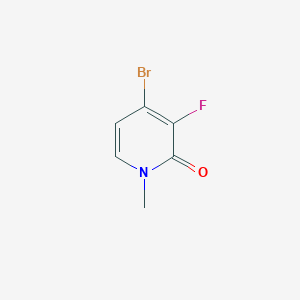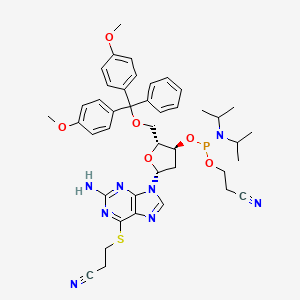![molecular formula C17H14Cl2N2OS2 B13715248 Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate is a chemical compound with the molecular formula C17H14Cl2N2OS2. It is known for its applications in proteomics research and has been studied for its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate typically involves the reaction of benzyl chloride with 2-(2,4-dichlorophenoxy)ethylamine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl [2-(2,4-dichlorophenoxy)ethyl] thiocyanate
- Benzyl [2-(2,4-dichlorophenoxy)ethyl] isothiocyanate
- Benzyl [2-(2,4-dichlorophenoxy)ethyl] carbamate
Uniqueness
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. Its ability to form stable complexes with proteins makes it particularly valuable in proteomics research .
Eigenschaften
Molekularformel |
C17H14Cl2N2OS2 |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
[benzylsulfanyl-[2-(2,4-dichlorophenoxy)ethylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C17H14Cl2N2OS2/c18-14-6-7-16(15(19)10-14)22-8-9-23-17(21-12-20)24-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2 |
InChI-Schlüssel |
JBUBKKVGERPYET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(=NC#N)SCCOC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


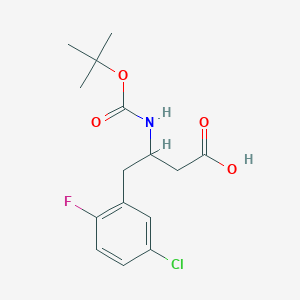

![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)

![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
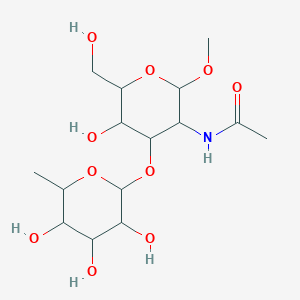

![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
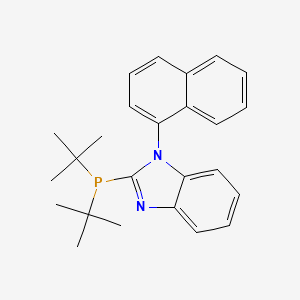

![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
